Alizarin fluorine Blue dihydrate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

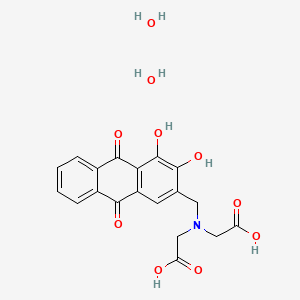

2-[carboxylatomethyl-[(3,4-dihydroxy-9,10-dioxoanthracen-2-yl)methyl]azaniumyl]acetate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15NO8/c21-13(22)7-20(8-14(23)24)6-9-5-12-15(19(28)16(9)25)18(27)11-4-2-1-3-10(11)17(12)26/h1-5,25,28H,6-8H2,(H,21,22)(H,23,24)/p-1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWIGYBONXWGOQE-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=C(C(=C3)C[NH+](CC(=O)[O-])CC(=O)[O-])O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14NO8- |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40427595 |

Source

|

| Record name | ZINC03861001 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40427595 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

384.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

455303-00-1 |

Source

|

| Record name | ZINC03861001 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40427595 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 455303-00-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Chelate Identity: Resolving Alizarin Complexone and Alizarin Fluorine Blue Nomenclature

The Nomenclature Crisis: One Molecule, Two Identities

In the fields of analytical chemistry and histology, few reagents generate as much procurement confusion as Alizarin Complexone (AC) and Alizarin Fluorine Blue (AFB).[1]

The Core Truth: Chemically, they are the same parent molecule. [1]

Researchers often waste weeks searching for "Alizarin Fluorine Blue" powder, believing it to be distinct from "Alizarin Complexone." This confusion stems from a historical naming convention based on application rather than structure.

-

Alizarin Complexone refers to the ligand itself: 3-aminomethylalizarin-N,N-diacetic acid .[1]

-

Alizarin Fluorine Blue is a functional name coined by Belcher, Leonard, and West in 1959. It describes the reaction product (a blue ternary complex) formed when the ligand reacts with Fluoride in the presence of Cerium or Lanthanum.

Chemical Identity Card

To ensure you are purchasing the correct reagent regardless of the label on the bottle, verify the CAS number.

| Feature | Specification |

| Primary Name | Alizarin Complexone |

| Functional Name | Alizarin Fluorine Blue |

| IUPAC Name | (3,4-Dihydroxy-2-anthraquinonyl)methyliminodiacetic acid |

| CAS Number | 3952-78-1 (Dihydrate form is common) |

| Molecular Formula | C₁₉H₁₅NO₈ |

| Appearance | Yellow-brown to orange powder |

| Solubility | Insoluble in water; Soluble in dilute ammonia or alkalis |

Mechanisms of Action[4]

The duality of this molecule arises from its ability to form two distinct types of chelates depending on the target ions and pH environment.

A. The "Fluorine Blue" Reaction (Analytical Chemistry)

This is the origin of the "AFB" moniker. The ligand itself is not blue; it is yellow/orange.

-

Binary Complex: AC reacts with a metal ion (typically Cerium(III) or Lanthanum(III)) to form a Red/Magenta chelate.[1]

-

Ternary Complex: When Fluoride ions (F⁻) are introduced, they attack the metal center, forming a stable 1:1:1 ternary complex (Metal-Ligand-Fluoride).[1] This forces a spectral shift, turning the solution Deep Blue (~620 nm).[1]

B. The "Complexone" Reaction (Bone Biology)

In biological applications, the "blue" reaction is rarely the goal.[1] Instead, the iminodiacetic acid group acts as a calcium chelator.

-

Hydroxyapatite Binding: The dicarboxylic acid tails bind to free Calcium ions (Ca²⁺) on the surface of newly mineralizing bone.

-

Fluorescence: Under fluorescence microscopy (excitation ~530-560 nm), the Alizarin Complexone-Calcium bond emits a Red fluorescence.[1] It is not blue in this context.

Figure 1: The divergent reaction pathways of Alizarin Complexone.[1] The "Blue" nomenclature only applies to the specific ternary complex formed with Fluoride.

Critical Protocol: In Vivo Bone Labeling

This protocol uses Alizarin Complexone (AC) as a vital stain for marking bone growth fronts. It is frequently used in conjunction with Calcein (Green) and Tetracycline (Yellow) for polychrome labeling.[1]

The Failure Point: Most protocols fail because researchers attempt to dissolve AC directly in water or saline. It will precipitate. You must solubilize it in a base first.

Reagents

Step-by-Step Solubilization (Self-Validating)

-

Weighing: Weigh 30 mg of Alizarin Complexone powder.

-

Alkaline Solubilization (The Critical Step):

-

Add the powder to a small volume (e.g., 0.5 - 1.0 mL) of 2% NaHCO₃ or dilute KOH.[1]

-

Validation: The solution should turn a deep purple/violet. If it remains a suspension, add slightly more base dropwise until fully dissolved.

-

-

Dilution: Slowly add saline to reach approximately 90% of your final volume (e.g., 9 mL).

-

pH Adjustment:

-

The solution will be alkaline (pH > 8.0).

-

Carefully titrate with dilute HCl to bring the pH to 7.2 - 7.4 .[1]

-

Warning: If you drop the pH below 6.5, the dye will precipitate out of solution. If this happens, you must re-alkalize and start over.

-

-

Final Volume: Adjust to final volume (10 mL) with saline for a 3 mg/mL (0.3%) stock.

-

Sterilization: Filter sterilize using a 0.22 µm syringe filter.

Dosage for Rodents

| Fluorochrome | Dose (mg/kg) | Injection Route | Fluorescence Color | Excitation/Emission |

| Alizarin Complexone | 20 - 30 | SC or IP | Red | 530-560nm / 580nm+ |

| Calcein | 10 - 20 | SC or IP | Green | 495nm / 515nm |

| Tetracycline | 25 | IP | Yellow | 390nm / 560nm |

Critical Protocol: Spectrophotometric Fluoride Determination

This protocol utilizes the "Alizarin Fluorine Blue" reaction mechanism.

Reagents

-

Buffer: Acetate buffer (pH 4.3 - 4.7).

-

Reagent A (Dye): 0.5 mM Alizarin Complexone suspended in water, dissolved with minimum NaOH, then pH adjusted to 5.0.

-

Reagent B (Metal): 0.5 mM Cerium(III) Nitrate or Lanthanum(III) Nitrate.[1]

-

Composite Reagent: Mix equal volumes of A and B. The solution should be wine-red.

Workflow

-

Sample Prep: Place aqueous fluoride sample in a cuvette.

-

Reaction: Add Composite Reagent and Buffer.

-

Incubation: Allow to stand for 20 minutes in the dark (light can degrade the complex).

-

Measurement: Measure absorbance at 610-620 nm .

-

Validation: A blank (no Fluoride) should read near zero at 620 nm (it absorbs at 530 nm). As Fluoride increases, 530 nm absorbance decreases and 620 nm increases.

Figure 2: Workflow for photometric fluoride determination.[1]

Troubleshooting & Scientific Integrity

Why did my staining fail?

-

Precipitation: The most common failure mode. Alizarin Complexone is an acid. In neutral water, it does not dissolve; it suspends. It requires an initial basic shock to open the ring structure for solubility, followed by buffering.

-

Decalcification: If using AC for histological staining of fixed tissue (not in vivo), ensure the fixative is not acidic (e.g., unbuffered formalin can become acidic).[1] Acid strips the calcium, leaving the AC with no target.

-

Batch Purity: Commercial "Alizarin Fluorine Blue" is sometimes sold as a mixture with the Lanthanum metal already included. Check the label. If you are doing bone biology, you want the pure ligand (CAS 3952-78-1), not the metal complex.[1]

Pro-Tip: Sulfonated Alizarin Fluorine Blue

For advanced analytical applications, a sulfonated derivative exists (3-aminomethylalizarin-N,N-diacetic acid, sulfonated).[1] This version is significantly more water-soluble and requires less aggressive pH manipulation, but it is more expensive and less commonly available for routine bone labeling.[1]

References

-

Belcher, R., Leonard, M. A., & West, T. S. (1959). Submicro-methods for the analysis of organic compounds: Part X.[1] Determination of fluorine. Journal of the Chemical Society, 3577-3579.[1] Link

-

Pautke, C., et al. (2005). Polychrome labeling of bone with seven different fluorochromes: enhancing bone formation imaging. Bone, 37(4), 441-451.[1] Link

-

ChemicalBook. Alizarin Complexone Product Specifications & CAS 3952-78-1.[1][3]Link[1]

-

Sigma-Aldrich. Alizarin-3-methyliminodiacetic acid (Alizarin Fluorine Blue) Technical Data.[1]Link[1]

Sources

- 1. caymanchem.com [caymanchem.com]

- 2. lookchem.com [lookchem.com]

- 3. Alizarin Complexone | 3952-78-1 [chemicalbook.com]

- 4. chemscene.com [chemscene.com]

- 5. Alizarin-3-methyliminodiacetic acid | CAS 3952-78-1 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 6. Alizarin Complexone | Ketones | Ambeed.com [ambeed.com]

- 7. Alizarin - Wikipedia [en.wikipedia.org]

Alizarin fluorine blue dihydrate molecular weight and solubility

Physicochemical Profile, Solubility Dynamics, and Analytical Applications

Executive Summary

Alizarin Fluorine Blue (AFB), chemically known as Alizarin Complexone (AC) , is a specialized anthraquinone derivative utilized primarily for the photometric determination of fluoride ions (

This guide provides a rigorous technical breakdown of Alizarin Fluorine Blue dihydrate, focusing on the critical "dissolution-to-application" workflow that often trips up researchers.

Part 1: Physicochemical Specifications[2][3]

To ensure reproducibility, one must distinguish between the anhydrous and dihydrate forms during gravimetric preparation. The commercial "Alizarin Fluorine Blue" reagent is almost exclusively Alizarin Complexone Dihydrate .

| Parameter | Specification | Notes |

| Common Name | Alizarin Fluorine Blue / Alizarin Complexone | "Alizarin Fluorine Blue" often refers to the method, but is used interchangeably for the reagent. |

| IUPAC Name | (3,4-Dihydroxy-2-anthraquinonyl)methyliminodiacetic acid dihydrate | |

| CAS Number | 3952-78-1 (General) / 455303-00-1 (Specific Dihydrate) | Verify CAS on specific vendor CoA.[2] |

| Chemical Formula | The dihydrate water is critical for MW calculation. | |

| Molecular Weight | 421.36 g/mol (Dihydrate) | Anhydrous MW is ~385.33 g/mol . Use 421.36 for weighing. |

| Appearance | Yellow to brownish-orange powder | Color shifts to red/magenta in alkaline solution. |

| ~430 nm (Yellow, acidic) / ~570 nm (Blue/Violet, alkaline) | The Fluoride-Lanthanum complex absorbs at 620 nm . |

Part 2: Solubility Dynamics & Reagent Preparation

The Challenge: Alizarin Complexone is an aminopolycarboxylic acid. It is sparingly soluble in water (

The Solution: The compound behaves as a zwitterion. Solubility is achieved by deprotonating the carboxylic acid groups using a base, followed by buffering to the operational pH.

Critical Protocol: Solubilization Workflow

Do not simply mix with water. Follow this causality-driven protocol to ensure stability.

Figure 1: The solubilization pathway requires an initial alkaline shift to dissolve the anthraquinone core before buffering back to acidic conditions for stability.

Step-by-Step Preparation (100 mL Stock)

-

Weighing: Weigh exactly 42.14 mg of Alizarin Complexone Dihydrate.

-

Initial Wetting: Transfer to a beaker and add ~20 mL of deionized water. It will remain a suspension.

-

Alkaline Shift: Add 0.5 M NaOH dropwise with constant stirring.

-

Observation: The yellow suspension will turn into a deep violet/red solution as the ligand dissolves.

-

Caution: Do not exceed pH 12, or the molecule may degrade. Stop adding NaOH once fully dissolved.

-

-

Buffering: Slowly add Sodium Acetate buffer (pH 4.6) .

-

Observation: The color will shift back to orange/yellow . This is the active form for Lanthanum binding.

-

-

Stabilization: Add acetone (approx 10-20% v/v) if the protocol requires high sensitivity. Acetone suppresses the dissociation of the fluoride complex, enhancing the signal.[3]

Part 3: The Fluoride Sensing Mechanism

The "Alizarin Fluorine Blue" reaction is a classic example of a ternary complex formation . The Alizarin Complexone (AC) does not bind Fluoride directly; it binds a Lanthanide metal (Lanthanum or Cerium), which then binds Fluoride.

-

Binary Complex: Alizarin Complexone chelates Lanthanum (La³⁺) via the iminodiacetic acid group and the quinone oxygen. This forms a Red chelate.

-

Ternary Complex: When Fluoride (

) is introduced, it attacks the Lanthanum center. Uniquely, this does not displace the dye; it forms a stable 1:1:1 ternary complex ( -

Chromogenic Shift: The electron density shift caused by the Fluoride binding perturbs the conjugated system of the Alizarin, shifting the absorption maximum from ~500 nm (Red) to 620 nm (Blue) .

Figure 2: The chromogenic shift from Red to Blue occurs only upon the formation of the ternary complex containing Fluoride.

Part 4: Analytical Protocol (Fluoride Determination)

Pre-requisite: All glassware must be acid-washed. Plasticware (Polypropylene/Polyethylene) is strongly recommended for storage and reaction vessels, as Fluoride reacts with silica in glass (etching), which alters the concentration and introduces interference.

Reagents

-

AC Solution: Prepared as described in Part 2.

-

Lanthanum Nitrate Solution (0.0005 M): Dissolve 216 mg of

in 1 L of water. -

Buffer: Acetate buffer pH 4.6.

-

Acetone: Analytical grade.

Workflow

-

Sample Prep: Take a 10 mL aliquot of the aqueous sample (neutralized).

-

Reagent Addition: Add 5.0 mL of Acetate Buffer.

-

Complex Formation: Add 2.0 mL of Alizarin Complexone solution and 2.0 mL of Lanthanum Nitrate solution.

-

Solvent Enhancement: Add 5.0 mL of Acetone. (Stabilizes the blue complex).

-

Incubation: Dilute to 50 mL with DI water. Let stand for 20 minutes in the dark.

-

Note: The reaction is slow; equilibrium takes time.

-

-

Measurement: Measure Absorbance at 620 nm against a reagent blank.

Part 5: Troubleshooting & Interferences

| Interference | Effect | Mitigation |

| Aluminum ( | Forms strong F- complexes, bleaching the blue color (negative error). | Distillation of F- prior to analysis or masking with CDTA. |

| Iron ( | Competes for the AC ligand. | Reduce to |

| Phosphate ( | Precipitates Lanthanum. | Interference is low below 2 mg/L; otherwise requires separation. |

| Glassware | Adsorbs F-, causing low recovery. | MANDATORY: Use Polypropylene flasks and cuvettes. |

References

-

PubChem. (n.d.).[2] Alizarin complexone dihydrate | C19H19NO10.[2] National Library of Medicine. Retrieved October 26, 2023, from [Link]

- Belcher, R., Leonard, M. A., & West, T. S. (1959). Submicro-methods for the analysis of organic compounds. Part X. Determination of fluorine. Journal of the Chemical Society. (Seminal work establishing the La-AC-F mechanism).

Sources

An In-depth Technical Guide to the Spectroscopic Characteristics of the Cerium-Alizarin Fluorine Blue Complex

Preamble: The Enduring Relevance of a Classic Chromogenic System

For decades, the precise quantification of fluoride ions has been a critical task in fields ranging from public health and environmental monitoring to industrial process control and pharmaceutical development. While modern ion-selective electrodes and chromatographic techniques offer high sensitivity, the spectrophotometric method based on the cerium-alizarin fluorine blue complex remains a cornerstone for many laboratories. Its enduring appeal lies in its robustness, cost-effectiveness, and the visually intuitive nature of its chromogenic response. This guide provides a deep dive into the fundamental spectroscopic characteristics of this ternary complex, moving beyond a simple protocol to explain the underlying chemical principles and experimental causality. It is intended for researchers, analytical chemists, and drug development professionals who seek not only to apply the method but to master its intricacies.

The Foundation: Chemistry of the Ternary Complex Formation

The entire analytical system is predicated on a ligand-exchange reaction that produces a profound color change. The process involves three key components: the Cerium(III) ion, Alizarin Complexone (also known as Alizarin Fluorine Blue or 3-aminomethyl-alizarin-N,N-diacetic acid), and the target analyte, the fluoride ion.

The reaction proceeds in a stepwise manner:

-

Formation of the Binary Chelate: Initially, the reddish-yellow Alizarin Complexone (AC) ligand chelates with the Cerium(III) ion. In this reaction, the Ce³⁺ ion is coordinated by the oxygen atoms of the hydroxyl and carboxyl groups of the AC molecule, forming a stable, red-colored binary complex. This initial complex is the primary chromogenic reagent.

-

Formation of the Ternary Complex: When a solution containing fluoride ions is introduced, the highly electronegative fluoride ion displaces a coordinated ligand (typically a water molecule) from the Ce(III) center in the binary complex. This results in the formation of a highly stable, blue-colored ternary mixed-ligand complex.[1] The formation of this new complex is the key to the analytical method. The stoichiometry of the lanthanide:alizarin-complexone:fluoride complex has been shown to be 1:2:1 in some systems.[2]

The chemical transformation and the principle of detection are illustrated below.

Core Spectroscopic Characteristics: An Analysis of Light-Matter Interaction

The analytical utility of the Ce-AC-F system is derived directly from the distinct changes in its interaction with light, primarily observed through UV-Visible absorption spectroscopy.

UV-Visible Absorption Spectroscopy

The formation of the ternary complex causes a significant shift in the wavelength of maximum absorbance (λmax) towards longer wavelengths, a phenomenon known as a bathochromic or "red" shift. This is the direct cause of the observed color change from red to blue.

-

The [Ce(III)-AC] Binary Complex: This complex is typically red and exhibits a λmax in the green-yellow region of the spectrum.

-

The [Ce(III)-AC-F] Ternary Complex: The introduction of fluoride and the formation of the blue ternary complex create a new absorption maximum at a longer wavelength, often in the 610-620 nm range.[2][3] The intensity of this new absorption band is directly proportional to the concentration of the fluoride ion, which forms the basis for quantification via the Beer-Lambert Law.

The shift occurs because the binding of the fluoride ion alters the electronic structure and the ligand field around the central cerium ion. This, in turn, changes the energy required for the π → π* and n → π* electronic transitions within the alizarin chromophore, resulting in the absorption of lower-energy (longer wavelength) light.

Fluorescence Spectroscopy

While less commonly used for quantification with this specific system, the fluorescence properties of the complex are also altered. Lanthanide complexes are known for their unique photophysical properties.[4][5][6] The Alizarin Complexone ligand itself may possess some native fluorescence. Upon chelation with Ce(III), this fluorescence can be either quenched or enhanced. The subsequent binding of fluoride to form the ternary complex further modifies the electronic state and rigidity of the molecule, leading to additional changes in the fluorescence emission spectrum, intensity, or quantum yield. These changes, while complex, offer potential avenues for developing fluorometric detection methods, which often provide higher sensitivity than absorbance-based techniques.

Summary of Spectroscopic Data

The table below summarizes the key quantitative spectroscopic parameters for this system. Note that exact values can vary with experimental conditions such as pH, solvent, and the specific lanthanide used (Cerium vs. Lanthanum).[2][3][7]

| Complex Species | Color | Typical λmax (nm) | Molar Absorptivity (ε) (L·mol⁻¹·cm⁻¹) |

| Alizarin Complexone (AC) | Reddish-Yellow | ~430 - 450 | Varies with pH |

| [Ce(III)-AC] Binary Complex | Red | ~500 - 570 | Not typically used for quantification |

| [Ce(III)-AC-F] Ternary Complex | Blue | 610 - 620 | ~11,000[2] |

The principle of this spectral shift is visualized below.

Experimental Protocol: Spectrophotometric Determination of Fluoride

This section provides a validated, step-by-step methodology for the quantification of fluoride. The protocol is designed to be self-validating by including necessary controls and calibration steps.

Reagent and Sample Preparation

-

Fluoride Stock Standard (100 ppm): Accurately weigh 0.221 g of anhydrous sodium fluoride (NaF), dissolve in deionized water, and dilute to 1000 mL in a volumetric flask. Store in a polyethylene bottle.

-

Working Fluoride Standards: Prepare a series of working standards (e.g., 0.2, 0.4, 0.6, 0.8, 1.0 ppm) by serial dilution of the stock standard.

-

Alizarin Complexone Reagent (0.001 M): Dissolve the appropriate amount of Alizarin Complexone in a small amount of 20% w/v acetone solution containing a few drops of NaOH solution, then dilute to the final volume with deionized water.[3]

-

Cerium(III) Nitrate Solution (0.001 M): Dissolve the appropriate amount of Ce(NO₃)₃·6H₂O in deionized water.

-

Acetate Buffer (pH 4.0-4.5): Prepare by mixing appropriate volumes of acetic acid and sodium acetate solutions. The optimal pH is crucial for complex formation.

-

Combined Reagent: For consistency, a combined working reagent can be prepared by mixing the AC solution, Ce(III) solution, and acetate buffer in a defined ratio. This reagent should be allowed to equilibrate before use.

Analytical Workflow

The procedure follows a logical sequence from sample preparation to final data analysis.

Sources

- 1. atsdr.cdc.gov [atsdr.cdc.gov]

- 2. science2016.lp.edu.ua [science2016.lp.edu.ua]

- 3. era.dpi.qld.gov.au [era.dpi.qld.gov.au]

- 4. Explanation for the Multi-Component Scintillation of Cerium Fluoride Through the Equilibrium and Photophysical Investigation of Cerium(III)-Fluoro Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Quantitative determination of fluoride in pure water using luminescent europium complexes - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

History of alizarin fluorine blue in photometric fluoride analysis

The Alizarin Fluorine Blue Photometric Method: A Technical Guide for Pharmaceutical and Analytical Applications

Part 1: Executive Summary

The determination of fluoride in aqueous and pharmaceutical matrices has historically relied on two primary methodologies: electrochemical detection (Ion Selective Electrodes - ISE) and photometric analysis. Among the photometric methods, the Alizarin Fluorine Blue (AFB) reaction stands as the definitive "positive" colorimetric technique. Unlike earlier methods that relied on the bleaching of a metal-dye lake (e.g., Zirconium-Alizarin Red S), the AFB method generates a distinct new chromophore—a ternary complex of Lanthanum (III) , Alizarin Complexone (AC) , and Fluoride .

Developed in the late 1950s by Belcher, West, and Leonard, this method remains a validated limit test in various pharmacopoeias (e.g., British Pharmacopoeia, Chinese Pharmacopoeia) and a standard method for water analysis (ISO 17951). This guide details the reaction mechanism, critical experimental parameters, and its specific application in drug development.

Part 2: Historical Genesis & Chemistry

The Shift from Bleaching to Color Generation

Prior to 1959, fluoride analysis was dominated by "bleaching" methods. Reagents like Zirconium-Alizarin Red S formed a red "lake"; the high affinity of fluoride for zirconium would strip the metal from the dye, turning the solution yellow. This negative colorimetric approach suffered from poor precision and high susceptibility to interferences (sulfates, phosphates).

In 1959, R. Belcher, M.A. Leonard, and T.S. West synthesized Alizarin Complexone (3-aminomethylalizarin-N,N-diacetic acid). They discovered that while the Cerium(III) or Lanthanum(III) chelates of this dye were red, the addition of fluoride did not bleach them but instead produced a vivid blue complex. This was the first specific, positive color reaction for the fluoride ion.

Mechanistic Principles

The reaction is a classic example of ternary complex formation .

-

The Ligand: Alizarin Complexone (AC) is an anthraquinone derivative with a chelating iminodiacetic acid group.

-

The Binary Complex: At pH ~4.5, AC binds to Lanthanum(III) to form a red chelate (

). -

The Ternary Complex: Fluoride ions attack this complex.[1] Instead of displacing the ligand, the small, hard fluoride ion enters the coordination sphere (likely displacing a water molecule or expanding the coordination number), forming a mixed-ligand species (

).

This binding alters the electron distribution of the alizarin chromophore, causing a bathochromic shift (red

DOT Diagram 1: Reaction Mechanism & Species

Caption: Transformation from the binary La-AC red chelate to the ternary La-AC-F blue complex.

Part 3: Methodological Evolution & Optimization

Solvent Sensitization

Early iterations used aqueous buffers, but sensitivity was limited. It was discovered that adding water-miscible organic solvents—specifically acetone (15-25% v/v), DMSO, or 1,4-dioxane—significantly enhances the absorbance and stability of the blue complex. The solvent lowers the dielectric constant of the medium, stabilizing the metal-ligand bond and intensifying the color.

The Lanthanum vs. Cerium Debate

Originally, Cerium(III) was used.[2] However, Lanthanum(III) is now the standard because:

-

It forms a more stable complex.

-

It has a higher tolerance for interfering ions.[3]

-

It does not suffer from oxidation issues (Ce(III) can slowly oxidize to Ce(IV)).

Micellar Catalysis

Modern variations sometimes incorporate surfactants like Tween 80 . These create micellar environments that can further sensitize the reaction, allowing for lower limits of detection (LOD) without large volumes of organic solvent, aligning with "Green Chemistry" principles.[4]

Part 4: Standard Experimental Protocol

This protocol is adapted from standard methods (e.g., ISO 17951, British Pharmacopoeia support methods) for the determination of fluoride in the range of 0.05 – 2.0 mg/L .

Reagents

-

Buffer Solution (pH 4.5): Dissolve 105 g sodium acetate trihydrate in water, add 100 mL glacial acetic acid, dilute to 1 L.

-

Alizarin Complexone Solution: Dissolve 0.19 g of 3-aminomethylalizarin-N,N-diacetic acid in minimal dilute NaOH, neutralize with HCl, and add sodium acetate buffer.

-

Lanthanum Nitrate Solution: 0.02 M

. -

Acetone: Analytical grade.

-

Composite Reagent (Working Solution): Mix the AC solution, buffer, acetone, and La solution in specific ratios (typically 1:1:1:1 or similar) immediately before use to ensure stability.

Procedure Step-by-Step

-

Sample Prep: Ensure sample is neutral. If interferences (Al, Fe) are suspected, distill the sample first (see Section 5).

-

Aliquot: Transfer 25 mL of sample into a 50 mL volumetric flask.

-

Reagent Addition: Add 10 mL of the Composite Alizarin-Lanthanum Reagent.

-

Solvent Addition: Add 10 mL of Acetone (if not already in composite).

-

Dilution: Make up to mark with distilled water.

-

Incubation: Let stand for 30 minutes in the dark (reaction is light-sensitive and slow to equilibrate).

-

Measurement: Measure Absorbance at 620 nm against a reagent blank.

DOT Diagram 2: Experimental Workflow

Caption: Validated workflow for photometric fluoride determination.

Part 5: Interferences & Mitigation

The robustness of the AFB method depends heavily on managing interfering ions. The ternary complex formation is competitive.

| Interfering Ion | Mechanism of Interference | Tolerance Limit (approx) | Mitigation Strategy |

| Aluminum ( | Forms strong F- complexes ( | < 0.2 mg/L | Distillation or masking with CDTA/Citrate. |

| Iron ( | Forms F- complexes; absorbs light. | < 2.0 mg/L | Reduction to Fe(II) with hydroxylamine. |

| Phosphate ( | Competes for La(III); precipitates La. | < 5.0 mg/L | Removal via Zinc acetate precipitation or distillation. |

| Sulfate ( | Competes for La(III). | < 200 mg/L | Usually negligible in pharma water; dilution. |

Distillation: For complex matrices (e.g., biological fluids, heavy formulations), steam distillation from perchloric or sulfuric acid remains the gold standard to isolate fluoride prior to colorimetric analysis.

Part 6: Pharmaceutical Applications & Regulatory Context

In drug development, fluoride analysis is critical for:

-

API Analysis: Fluorinated drugs (e.g., Fluoxetine, Atorvastatin) require F- content verification during synthesis.

-

Excipient Purity: Testing for trace F- in water or salts.

-

Bone/Dental Research: Bio-analysis of fluoride uptake.

Regulatory Status:

-

British Pharmacopoeia (BP): Utilizes "Alizarin Fluorine Blue" reagents for limit tests.

-

Chinese Pharmacopoeia (ChP): Lists "Alizarin Fluorine Blue Indicator TS" for titration and colorimetric limits.

-

USP: While USP often uses Ion Selective Electrodes (Method <791>) for Assays, the colorimetric principles are referenced in older monographs and specific limit tests.

Comparison: AFB vs. ISE

-

AFB (Photometric): Lower cost, robust, visual confirmation, better for batch processing multiple samples.

-

ISE (Electrode): Wider dynamic range, faster for single samples, but prone to drift and requires frequent recalibration.

Part 7: References

-

Belcher, R., Leonard, M.A., & West, T.S. (1959). A New Spot Test for the Detection of Fluoride Ion. Talanta.[5][6]

-

Yamamura, S.S., Wade, M.A., & Sikes, J.H. (1962). Direct Spectrophotometric Fluoride Determination. Analytical Chemistry.[3][4][7][8][9]

-

British Pharmacopoeia Commission. British Pharmacopoeia 2024: Reagents and Volumetric Solutions.

-

ISO 17951-1:2016. Water quality — Determination of fluoride using flow analysis (FIA and CFA).

-

Chebotarev, A., et al. (2020). Mixed Ligand Complex of Lanthanum(III) and Alizarine-Complexone with Fluoride in Micellar Medium.[4][5] Chemistry & Chemical Technology.[5][9]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Sulphonated alizarin fluorine blue: an improved reagent for the positive absorptiometric determination of the fluoride ion - Analyst (RSC Publishing) [pubs.rsc.org]

- 3. era.dpi.qld.gov.au [era.dpi.qld.gov.au]

- 4. science2016.lp.edu.ua [science2016.lp.edu.ua]

- 5. semanticscholar.org [semanticscholar.org]

- 6. cpachem.com [cpachem.com]

- 7. cpri.res.in [cpri.res.in]

- 8. britiscientific.com [britiscientific.com]

- 9. researchgate.net [researchgate.net]

Methodological & Application

Application Note: Spectrophotometric Determination of Fluoride in Water using the SPADNS Method

Abstract

This application note provides a comprehensive protocol for the quantitative determination of fluoride in water samples using the SPADNS spectrophotometric method. Grounded in established standard methods such as those developed by the U.S. Environmental Protection Agency (EPA), this guide is designed for researchers, environmental scientists, and water quality professionals. We delve into the chemical principles of the assay, provide a detailed step-by-step protocol, discuss potential interferences and mitigation strategies, and offer troubleshooting guidance to ensure data integrity and reproducibility.

Introduction: The Importance of Fluoride Monitoring

Fluoride ions (F⁻) are naturally present in water sources due to the weathering of fluoride-containing minerals.[1] While controlled fluoridation of public drinking water is a common public health practice to prevent dental caries, its concentration must be rigorously monitored.[2][3][4] An optimal level, typically around 1 mg/L, is beneficial; however, excessive fluoride intake can lead to dental and skeletal fluorosis.[5] Therefore, accurate, reliable, and accessible methods for quantifying fluoride in water are essential for public health and regulatory compliance.[6]

Spectrophotometric methods offer a robust, cost-effective, and widely accessible approach for this purpose.[7] Among these, the SPADNS method is one of the most established and accepted colorimetric techniques due to its simplicity, speed, and reliability.[1][5]

Principle of the SPADNS Method

The SPADNS method is a colorimetric assay based on a "bleaching" reaction. The core of the method involves a pre-formed colored complex, often referred to as a "lake," created by the reaction of zirconyl ions (ZrOCl₂) with a dye called SPADNS [sodium 2-(parasulfophenylazo)-1,8-dihydroxy-3,6-naphthalene disulfonate].[8] This zirconium-dye complex has a distinct reddish-pink color that absorbs light strongly at a specific wavelength.

The chemical principle hinges on the high affinity of fluoride ions for zirconium. When a water sample containing fluoride is added to the colored reagent, the fluoride ions react with the zirconium, breaking apart the zirconium-dye complex to form a stable and colorless hexafluorozirconate anion ([ZrF₆]²⁻).[5]

Reaction: (ZrO-SPADNS)₂ [Red Complex] + 12F⁻ → 2[ZrF₆]²⁻ [Colorless] + 2 SPADNS [Dye]

The displacement of the SPADNS dye results in a decrease in the solution's color intensity, or "bleaching." This reduction in absorbance is directly proportional to the concentration of fluoride in the sample.[1] The change in absorbance is measured with a spectrophotometer at a wavelength of approximately 570 nm.[6] By creating a calibration curve using standards of known fluoride concentrations, the fluoride concentration in an unknown sample can be accurately determined.

Materials and Instrumentation

Reagents and Standards

| Reagent | Grade | Notes |

| Sodium Fluoride (NaF) | Analytical Reagent Grade | Anhydrous, for preparing stock standard. |

| SPADNS Dye | Reagent Grade | Sodium 2-(parasulfophenylazo)-1,8-dihydroxy-3,6-naphthalene disulfonate. |

| Zirconyl Chloride Octahydrate (ZrOCl₂·8H₂O) | Reagent Grade | |

| Hydrochloric Acid (HCl) | Concentrated, Reagent Grade | |

| Sodium Arsenite (NaAsO₂) | Analytical Reagent Grade | Caution: Highly Toxic. Required for samples containing residual chlorine. |

| Deionized or Distilled Water | Type II or better | Must be fluoride-free. |

Instrumentation

| Instrument | Specification |

| Spectrophotometer | Capable of measurement at 570 nm with a light path of at least 1 cm. |

| Analytical Balance | Readable to 0.1 mg. |

| pH Meter | Calibrated. |

| Class A Volumetric Glassware | Pipettes, volumetric flasks. |

| Polyethylene Bottles | For storage of fluoride standard solutions to prevent reaction with glass.[1] |

Experimental Protocol

This protocol is synthesized from standard methods like EPA 340.1 and Hach Method 8029.[9][10]

Reagent Preparation

-

SPADNS Solution (0.19% w/v): Dissolve 958 mg of SPADNS in fluoride-free deionized water and dilute to 500 mL in a volumetric flask. Store in an amber bottle, protected from light. This solution is stable for at least one year.

-

Zirconyl-Acid Reagent: Dissolve 133 mg of zirconyl chloride octahydrate (ZrOCl₂·8H₂O) in approximately 25 mL of deionized water. In a separate beaker, carefully add 350 mL of concentrated HCl to about 400 mL of deionized water and cool. Combine the zirconyl chloride solution with the cooled acid solution and dilute to 500 mL with deionized water.[1][8]

-

Acid-Zirconyl-SPADNS Combined Reagent: Mix equal volumes of the SPADNS solution and the Zirconyl-Acid reagent.[8] This combined reagent is stable for at least two years.

-

Sodium Arsenite Solution (0.5% w/v): (Optional, for chlorinated samples) Dissolve 5.0 g of NaAsO₂ in deionized water and dilute to 1 L. CAUTION: This reagent is highly toxic; handle with extreme care and appropriate personal protective equipment. An arsenic-free alternative, known as the SPADNS 2 method, uses a proprietary, non-toxic reducing agent.[5][11]

Standard Solution Preparation

-

Fluoride Stock Solution (100 mg/L): Dry anhydrous sodium fluoride (NaF) at 110°C for 2 hours. Accurately weigh 0.2210 g of the dried NaF, dissolve it in fluoride-free deionized water, and dilute to 1000 mL in a volumetric flask. Store in a polyethylene bottle. (1 mL = 100 µg F⁻).[12]

-

Working Fluoride Standard (10 mg/L): Dilute 100 mL of the stock solution to 1000 mL with deionized water in a volumetric flask. Store in a polyethylene bottle. (1 mL = 10 µg F⁻).

Calibration Curve Generation

-

Prepare a series of calibration standards by diluting the working fluoride standard (10 mg/L) to cover the analytical range of 0.0 to 1.4 mg/L. A suggested set of standards is 0.0, 0.2, 0.4, 0.6, 0.8, 1.0, 1.2, and 1.4 mg/L.

-

For each standard, pipette 50.0 mL into a labeled flask or beaker.

-

Pipette 10.0 mL of the combined Acid-Zirconyl-SPADNS reagent into each flask.[12] Mix thoroughly.

-

Allow the solutions to stand for a consistent time (e.g., 2 minutes) for the color to stabilize before measurement.[12]

-

Set the spectrophotometer to a wavelength of 570 nm.

-

Use the 0.0 mg/L standard (reagent blank) to zero the spectrophotometer (set Absorbance = 0).

-

Measure the absorbance of each of the remaining standards. The absorbance will decrease as the fluoride concentration increases.

-

Plot a calibration curve of Absorbance (y-axis) versus Fluoride Concentration (mg/L, x-axis). The relationship should be linear with a negative slope.[6] A correlation coefficient (R²) of ≥0.999 is desirable.

Sample Analysis

-

Sample Preparation: If the water sample contains residual chlorine, add one drop (approx. 0.05 mL) of sodium arsenite solution for every 0.1 mg of chlorine. Mix and wait 1 minute.

-

Analysis: Pipette 50.0 mL of the sample (or a suitable aliquot diluted to 50.0 mL) into a flask. The sample temperature should be consistent with that of the standards.

-

Add 10.0 mL of the combined Acid-Zirconyl-SPADNS reagent. Mix well.

-

After the same standing time used for the standards, measure the absorbance of the sample at 570 nm against the reagent blank.

-

Calculation: Determine the fluoride concentration in mg/L from the calibration curve using the measured absorbance. If the sample was diluted, multiply the result by the dilution factor.

Workflow and Data Visualization

The overall experimental workflow is depicted below.

Caption: Experimental workflow for fluoride determination.

Interferences and Mitigation

The accuracy of the SPADNS method can be affected by various ions commonly found in water. It is crucial to understand and mitigate these interferences for reliable results.

| Interfering Ion | Effect on Result | Mitigation Strategy |

| Residual Chlorine | Bleaches the indicator, causing a false low reading. | Add sodium arsenite (NaAsO₂) solution prior to the combined reagent.[5] |

| Sulfate (SO₄²⁻) | Positive interference by competing with fluoride for zirconium.[13] | Can be overcome by precipitation with barium chloride.[7] Distillation is also effective. |

| Phosphate (PO₄³⁻) | Negative interference by forming complexes with zirconium.[14] | Distillation is the most effective removal method.[9] |

| Alkalinity (as CaCO₃) | High alkalinity can interfere with the reaction. | Neutralize samples with HCl. |

| Chloride (Cl⁻) | High concentrations (>100 mg/L) may interfere.[7] | Can be removed by precipitation with silver perchlorate or silver sulfate during distillation.[7][12] |

| Aluminum (Al³⁺) | Forms stable complexes with fluoride, causing negative interference. | Distillation is required to break the Al-F complex. |

For samples with complex matrices or high levels of interfering ions, preliminary distillation of the sample as hydrofluosilicic acid is the most robust method to ensure accurate results by separating fluoride from the interfering substances.[9][15]

Troubleshooting

| Issue | Potential Cause(s) | Recommended Solution(s) |

| Poor Calibration Curve (R² < 0.99) | Inaccurate standard dilutions; contaminated glassware; unstable reagent. | Prepare fresh standards and reagents. Ensure all glassware is meticulously cleaned. Use polyethylene containers for fluoride standards. |

| Results are Consistently Low | Presence of interfering ions like aluminum; sample temperature lower than standards. | Perform distillation on a sample spike to check recovery. Equilibrate all samples and standards to the same temperature before analysis. |

| Results are Consistently High | Presence of interfering ions like sulfate; contaminated reagent water. | Analyze a method blank to check for contamination. Test for sulfate and apply mitigation if necessary. |

| No Color Change in Blank | Improperly prepared or degraded reagent. | Prepare fresh Acid-Zirconyl-SPADNS reagent. Check individual components. |

Conclusion

The SPADNS spectrophotometric method provides a reliable and accessible means for determining fluoride concentrations in water samples. By understanding the underlying chemical principles, carefully preparing reagents and standards, and being mindful of potential interferences, researchers and analysts can generate accurate and reproducible data crucial for environmental monitoring and public health protection. For highly complex sample matrices, preliminary distillation is recommended to ensure the highest data quality.

References

- ASTM D1179-10 - Standard Test Methods for Fluoride Ion in Water. (2010). ASTM International.

- Brunzie, G. F., & Pflaum, R. T. (n.d.). The Direct Spectrophotometric Determination of Fluoride Ion. UNI ScholarWorks.

- Spectrophotometric determination of fluoride in drinking water using aluminium complexes of triphenylmethane dyes. (2012). Water SA, 38(4).

- Fluoride. (n.d.). Hach.

- EPA-NERL: 340.1: Fluoride by Colorimetry. (1978). National Environmental Methods Index.

- SPADNS Colorimetric Method to Quantify Fluorides in Water. (n.d.). LabRulez ICPMS.

- Spectrophotometric Determination of Fluoride Using Ferric-thiocyanate Absorbing System. (2009). Asian Journal of Chemistry, 21(9).

- Spectrophotometric Method for Determination of Fluoride Ion in Water Samples Based on its Bleaching Effect on Aluminium-SPADNS Lake. (n.d.). Asian Journal of Chemistry.

- ASTM D1179-10 - Standard Test Methods for Fluoride Ion in Water. (n.d.). GlobalSpec.

- SPADNS Colorimetric Method to Quantify Fluorides in Water. (2023). Agilent.

- D1179 Standard Test Methods for Fluoride Ion in Water. (n.d.). ASTM International.

- Standard Test Methods for Fluoride Ion in Water. (n.d.). ASTM International.

- Method 13A - Total Fluoride - SPADNS Zirconium Lake. (2025). US EPA.

- Hach Company Method 8029 (SPADNS) Spectrophotometric Measurement of Fluoride in Water and Wastewater. (n.d.). Hach.

- Determination of Fluorides Sodium Chloride - Analytical Standard. (n.d.). EUsalt.

- Hach Company SPADNS 2 (Arsenic-Free) Fluoride Method 10225. (n.d.). Regulations.gov.

- Method 13A - Determination of Total Fluoride Emissions from Stationary Sources (SPADNS Zirconium Lake Method). (2017). U.S. Environmental Protection Agency.

- Spectrophotometric Determination of Fluoride in Groundwater Using Resorcin Blue Complexes. (n.d.). Scientific Research Publishing.

- Experiment No. 13: Fluoride. (n.d.). eGyanKosh.

- D1179 Standard Test Methods for Fluoride Ion in Water. (2021). ASTM International.

Sources

- 1. agilent.com [agilent.com]

- 2. standards.iteh.ai [standards.iteh.ai]

- 3. store.astm.org [store.astm.org]

- 4. store.astm.org [store.astm.org]

- 5. cdn.hach.com [cdn.hach.com]

- 6. icpms.labrulez.com [icpms.labrulez.com]

- 7. Spectrophotometric determination of fluoride in drinking water using aluminium complexes of triphenylmethane dyes [scielo.org.za]

- 8. eusalt.com [eusalt.com]

- 9. NEMI Method Summary - 340.1 [nemi.gov]

- 10. cdn.hach.com [cdn.hach.com]

- 11. downloads.regulations.gov [downloads.regulations.gov]

- 12. epa.gov [epa.gov]

- 13. file.scirp.org [file.scirp.org]

- 14. scholarworks.uni.edu [scholarworks.uni.edu]

- 15. file.yizimg.com [file.yizimg.com]

Application Note: High-Precision Determination of Fluoride in Bone and Biological Samples via Alizarin Fluorine Blue (AFB)

[1]

Abstract & Scope

This application note details a robust protocol for the quantification of fluoride in calcified tissues (bone, teeth) and complex biological fluids. While ion-selective electrodes (ISE) are common, they are prone to drift and matrix interference in complex biological samples.[1] The Alizarin Fluorine Blue (AFB) method, specifically when coupled with Hexamethyldisilazane (HMDS) facilitated micro-diffusion , remains the gold standard for high-sensitivity pharmacokinetic (PK) studies and toxicological assessments.[1]

This guide addresses the critical challenge of phosphate interference in bone analysis by enforcing a separation step, ensuring that the optical density measured is exclusively attributable to fluoride.

Scientific Principle: The Ternary Complex

The AFB method relies on a specific chemical reaction between the fluoride ion, a metal chelate, and a chromophore.

Mechanism of Action

-

Binary Complex: At pH 5.2, Lanthanum(III) forms a red chelate with Alizarin Complexone (3-aminomethylalizarin-N,N-diacetic acid).[1]

-

Ternary Complex: Upon the addition of Fluoride (F⁻), a 1:1:1 ternary complex (La-AC-F) is formed.[1]

-

Chromogenic Shift: This new complex causes a hyperchromic and bathochromic shift, changing the solution color from Wine Red to Lilac/Blue .

-

Quantification: The absorbance of the blue complex is measured at 620–625 nm .

Reaction Pathway Diagram

Figure 1: The formation of the Lanthanum-Alizarin-Fluoride ternary complex results in a measurable color shift.[1]

Critical Pre-Analytical Workflow: Sample Preparation

Warning: Direct analysis of dissolved bone ash using AFB is not recommended due to the massive excess of Phosphate (PO₄³⁻) relative to Fluoride. Phosphate competes with Fluoride for Lanthanum, causing negative interference.[1]

To ensure data integrity, HMDS Micro-diffusion (modified Taves method) is required to isolate F⁻ from the mineral matrix.

The HMDS Diffusion Principle

In an acidic environment, F⁻ is converted to HF. In the presence of HMDS, it forms hydrophobic Trimethylfluorosilane (TMS-F) . This volatile gas diffuses from the sample (acid) into an alkaline trap (NaOH), where it hydrolyzes back to F⁻, leaving interfering ions (Ca²⁺, PO₄³⁻, Al³⁺, Fe³⁺) behind.[1]

Diffusion Workflow Diagram

Figure 2: The HMDS diffusion workflow isolates fluoride from interfering bone matrix components.[1]

Reagent Preparation

All reagents must be prepared using 18 MΩ deionized water to avoid background fluoride contamination.

Stock Solutions

| Solution | Composition | Notes |

| Acetate Buffer (pH 5.2) | Dissolve 105 g Sodium Acetate Trihydrate in 800 mL water. Adjust to pH 5.2 with Glacial Acetic Acid. Dilute to 1 L. | Critical: pH must be exact. ±0.1 pH deviation affects sensitivity.[1] |

| Alizarin Complexone (AC) | 0.01 M: Suspend 0.385 g AC in 20 mL water. Add minimal 0.5 M NaOH dropwise until dissolved (deep violet). Dilute to 100 mL. | Protect from light.[1] Stable for 3 months at 4°C. |

| Lanthanum Nitrate | 0.01 M: Dissolve 0.433 g La(NO₃)₃[1]·6H₂O in 100 mL water. | |

| Composite AFB Reagent | Mix in order: 1. 100 mL Acetate Buffer2. 50 mL Acetone (stabilizer)3. 20 mL t-Butanol (optional sensitivity booster)4. 10 mL AC Stock5. 10 mL La StockDilute to 250 mL with water. | Wait 1 hour before use. Solution is stable for 3-5 days. |

Detailed Protocol

Phase 1: Bone Ashing[1]

-

Clean bone of soft tissue. Defat in ethanol/ether (1:1) for 24 hours. Dry.

-

Weigh ~50 mg of dry, fat-free bone into a nickel or platinum crucible.

-

Ash in a muffle furnace at 600°C for 12-16 hours . (Do not exceed 600°C to prevent volatilization of F).[1]

-

Weigh the ash (to determine Ash Weight).

-

Dissolve ash in 2.0 mL of 0.5 M HClO₄ (Perchloric acid).

Phase 2: HMDS Diffusion (Separation)

Apparatus: Polystyrene Petri dishes (60mm) or Conway Micro-diffusion cells.[1]

-

Trap: Place a 50 µL drop of 0.5 M NaOH on the inside of the Petri dish lid (or center well of Conway cell). Spread slightly to prevent dropping.

-

Sample: Pipette 1.0 mL of dissolved bone sample (or plasma/urine) into the bottom of the dish.

-

Releasing Agent: Add 2.0 mL of H₂SO₄ (saturated with HMDS) to the sample compartment.

-

Preparation of Acid/HMDS: Mix 2 M H₂SO₄ with pure HMDS.[1] Shake vigorously. Let phases separate. Use the bottom acid phase.

-

-

Seal: Immediately close the lid and seal with Parafilm to make airtight.

-

Incubate: Rotate gently on a shaker (40 rpm) overnight at room temperature (minimum 12 hours).

Phase 3: Colorimetric Analysis[1]

-

Recovery: Carefully remove the lid. The NaOH drop now contains the concentrated F⁻.

-

Dry: Evaporate the NaOH drop to dryness (60°C oven) to remove any transferred HMDS organics.

-

Reconstitution: Dissolve the dried residue in 1.0 mL of Deionized Water.

-

Reaction:

-

Transfer 500 µL of reconstituted sample to a cuvette/tube.

-

Add 500 µL of Composite AFB Reagent .

-

Mix well.[1]

-

-

Development: Incubate in the dark for 30 minutes at room temperature.

-

Measurement: Read Absorbance at 620 nm against a Reagent Blank (Water + AFB Reagent).

Data Analysis & Validation

Calibration Curve

Prepare NaF standards ranging from 0.05 µg/mL to 2.0 µg/mL (ppm).

-

Plot Absorbance (Y) vs. Concentration (X).[1]

-

The relationship is linear up to ~1.5 ppm. Above this, dilution is required.[1]

Calculation

1Troubleshooting Guide

| Observation | Root Cause | Corrective Action |

| Low Recovery (<80%) | Leak in diffusion cell | Ensure Parafilm seal is tight; check for cracks in plasticware.[1] |

| Yellow Solution | pH too low (<4.[1]0) | Check Buffer pH.[1][2] Ensure NaOH trap neutralized the diffused acid properly. |

| Turbidity / Precipitate | La-Phosphate precipitation | Diffusion step failed; PO₄ transferred to trap.[1] Repeat diffusion. |

| High Background | Reagent contamination | Use plasticware instead of glass (glass leaches F⁻).[1] Use 18 MΩ water.[1] |

References

-

Belcher, R., Leonard, M. A., & West, T. S. (1959). A New Spot Test for the Detection of Fluoride Ion.[1] Journal of the Chemical Society, 3577-3579. Link

-

Taves, D. R. (1968). Separation of Fluoride by Rapid Diffusion Using Hexamethyldisiloxane.[1][3][4] Talanta, 15(9), 969-974.[1][3] Link[1]

-

ISO 10359-2:1994. Water quality — Determination of fluoride — Part 2: Determination of inorganically bound total fluoride after digestion and distillation.[5][6] Link

-

Yamamura, S. S., Wade, M. A., & Sikes, J. H. (1962). Direct Spectrophotometric Fluoride Determination.[1] Analytical Chemistry, 34(10), 1308-1312.[1] Link[1]

Sources

- 1. caymanchem.com [caymanchem.com]

- 2. Microwell Fluoride Screen for Chemical, Enzymatic, and Cellular Reactions Reveals Latent Microbial Defluorination Capacity for −CF3 Groups - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Separation of fluoride by rapid diffusion using hexamethyldisiloxane - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. ISO 10359-2:1994 - Standards Store - Ministry of Commerce and Industry - Sultanate of Oman [dgsm.gso.org.sa]

- 6. cdn.standards.iteh.ai [cdn.standards.iteh.ai]

Standard Operating Procedure for Fluoride Analysis Using Alizarin Complexone

Introduction: The Enduring Relevance of a Classic Chromogenic System for Fluoride Quantification

The accurate determination of fluoride ions is of paramount importance across a spectrum of scientific disciplines, from environmental monitoring and public health to pharmaceutical development and materials science. While ion-selective electrodes and ion chromatography represent modern approaches, the spectrophotometric method based on the alizarin complexone-lanthanide ternary complex remains a robust, accessible, and highly sensitive technique. This application note provides a detailed standard operating procedure for the quantification of fluoride, grounded in the foundational work of Belcher, Leonard, and West, and refined by subsequent research.

The underlying principle of this assay is a ligand exchange reaction. In the absence of fluoride, a lanthanide ion (typically lanthanum(III) or cerium(III)) forms a reddish-pink chelate with alizarin complexone (3-aminomethylalizarin-N,N-diacetic acid). The introduction of fluoride ions leads to the formation of a stable lanthanide-fluoride complex, which in turn promotes the formation of a ternary complex: lanthanide-alizarin complexone-fluoride. This new complex exhibits a distinct blue-violet color, with an absorption maximum around 620 nm.[1][2][3] The intensity of this blue color, measured spectrophotometrically, is directly proportional to the fluoride concentration in the sample.[2]

This guide is designed for researchers, scientists, and drug development professionals, offering a comprehensive protocol that emphasizes not only the procedural steps but also the chemical rationale, ensuring both technical proficiency and a deep understanding of the assay's nuances.

Scientific Principles and Assay Chemistry

The reaction at the heart of this analysis is a sophisticated example of coordination chemistry. Initially, the lanthanide ion (La³⁺) and alizarin complexone (AC) form a colored complex, often in a 1:2 molar ratio (La(AC)₂).[1]

La³⁺ + 2 AC → [La(AC)₂]³⁺ (Reddish Complex)

When fluoride ions (F⁻) are introduced, they displace water molecules coordinated to the central lanthanum ion and participate in the formation of a more stable, mixed-ligand ternary complex.[1][4] The formation of this blue-violet complex is the basis for the quantitative measurement.

[La(AC)₂]³⁺ + F⁻ → [La(AC)₂(F)]²⁺ (Blue-Violet Complex)

The equilibrium of this reaction is pH-dependent, with an optimal range typically between pH 4.5 and 5.5.[1][3][4] An acetate buffer is commonly employed to maintain this pH, ensuring the reproducibility of the color development.[1] The addition of a solvent such as acetone can enhance the sensitivity and stability of the colored complex.[3]

Visualizing the Reaction Pathway

Caption: Figure 1: Schematic of the fluoride detection reaction.

Apparatus and Reagents

Required Apparatus

-

Spectrophotometer: A visible-range spectrophotometer capable of measurements at 620 nm.

-

pH Meter: Calibrated with standard buffer solutions.

-

Volumetric Glassware: Class A volumetric flasks, pipettes, and burettes.

-

Plasticware: Polypropylene or polyethylene beakers and storage bottles for fluoride solutions to prevent interaction with glass.[5]

-

Water Bath: Capable of maintaining a constant temperature (e.g., 37°C) for accelerated color development if required.[1]

-

Analytical Balance: With a readability of 0.1 mg.

Reagent Preparation

Use analytical reagent grade chemicals and deionized water for all preparations.

2.2.1. Fluoride Stock Solution (100 mg/L)

-

Dry anhydrous sodium fluoride (NaF) at 110°C for 2 hours and cool in a desiccator.

-

Accurately weigh 0.2210 g of the dried NaF.

-

Dissolve the NaF in deionized water in a 1000 mL volumetric flask.

-

Make up to the mark with deionized water and mix thoroughly.

-

Store in a tightly sealed polyethylene bottle. This solution is stable for several months.

2.2.2. Fluoride Working Standard (10 mg/L)

-

Pipette 10.00 mL of the Fluoride Stock Solution into a 100 mL volumetric flask.

-

Dilute to the mark with deionized water and mix.

-

Prepare this solution fresh weekly and store in a polyethylene bottle.

2.2.3. Lanthanum Nitrate Solution (1.25 x 10⁻² M)

-

Weigh 1.353 g of lanthanum nitrate hexahydrate (La(NO₃)₃·6H₂O).

-

Dissolve in a small amount of deionized water in a 250 mL volumetric flask.

-

Add a few drops of concentrated nitric acid to prevent hydrolysis.

-

Dilute to the mark with deionized water.

2.2.4. Alizarin Complexone (AC) Solution (2 x 10⁻³ M)

-

Weigh 0.0722 g of alizarin complexone (3-aminomethylalizarin-N,N-diacetic acid).

-

Dissolve in a small amount of 0.1 M NaOH in a 100 mL volumetric flask.

-

Once dissolved, neutralize with dilute HCl and dilute to the mark with deionized water. This solution should be prepared fresh.[1]

2.2.5. Acetate Buffer Solution (pH 5.0)

-

Dissolve 60 g of sodium acetate trihydrate (CH₃COONa·3H₂O) in 500 mL of deionized water.

-

Add 115 mL of glacial acetic acid.[5]

-

Dilute to 1000 mL with deionized water.

-

Verify the pH with a calibrated pH meter and adjust if necessary with acetic acid or sodium hydroxide.

2.2.6. Alizarin-Lanthanum Reagent (Combined Reagent) For convenience, a combined reagent can be prepared.

-

To a 200 mL volumetric flask, add 80 mL of the Lanthanum Nitrate Solution.

-

Add 40 mL of the Alizarin Complexone Solution.

-

Add 50 mL of the Acetate Buffer Solution.

-

Dilute to the mark with deionized water.

-

This reagent should be allowed to stand for at least one hour before use and is typically stable for a few days when stored in the dark.

Experimental Protocol

Preparation of Calibration Standards

-

Label a series of 50 mL volumetric flasks for your standards (e.g., 0.0, 0.2, 0.4, 0.6, 0.8, 1.0 mg/L F⁻).

-

Using the 10 mg/L Fluoride Working Standard, pipette the corresponding volumes into each flask as detailed in the table below.

-

The "0.0 mg/L" flask will serve as the reagent blank.

| Target Concentration (mg/L) | Volume of 10 mg/L Standard (mL) | Final Volume (mL) |

| 0.0 | 0.0 | 50 |

| 0.2 | 1.0 | 50 |

| 0.4 | 2.0 | 50 |

| 0.6 | 3.0 | 50 |

| 0.8 | 4.0 | 50 |

| 1.0 | 5.0 | 50 |

Sample Preparation

-

For aqueous samples expected to be within the calibration range, no dilution is necessary.

-

If the fluoride concentration is unknown, perform serial dilutions.

-

If the sample contains interfering ions such as high levels of aluminum, iron, or phosphate, a distillation step may be required prior to analysis.[5][6]

-

Pipette an appropriate volume of the sample (e.g., 25 mL) into a 50 mL volumetric flask.

Color Development and Measurement

The following workflow should be applied consistently to all standards, samples, and the reagent blank.

Caption: Figure 2: A streamlined workflow for fluoride analysis.

-

To each 50 mL volumetric flask (standards and samples), add deionized water to bring the volume to approximately 25 mL.

-

Pipette 10.0 mL of the combined Alizarin-Lanthanum Reagent into each flask.

-

Dilute to the 50 mL mark with deionized water.

-

Stopper the flasks and invert several times to ensure thorough mixing.

-

Allow the solutions to stand at room temperature for at least 60 minutes for full color development. The color is stable for several hours.

-

Set the spectrophotometer to a wavelength of 620 nm.

-

Use the reagent blank (0.0 mg/L F⁻) to zero the spectrophotometer.

-

Measure the absorbance of each standard and sample.

Data Analysis and Interpretation

-

Construct a Calibration Curve: Plot the absorbance of the standards (y-axis) against their corresponding fluoride concentrations in mg/L (x-axis).

-

Linear Regression: Perform a linear regression analysis on the calibration data. The plot should be linear, and the coefficient of determination (R²) should be ≥ 0.995 for a valid calibration.

-

Calculate Sample Concentration: Use the equation of the line (y = mx + c) to calculate the fluoride concentration of your samples.

Concentration (mg/L) = (Absorbance_sample - c) / m

Where:

-

Absorbance_sample is the measured absorbance of the sample.

-

m is the slope of the calibration curve.

-

c is the y-intercept of the calibration curve.

-

-

Apply Dilution Factor: If the original sample was diluted, multiply the calculated concentration by the dilution factor to obtain the concentration in the original, undiluted sample.

Quality Control and Troubleshooting

| Issue | Potential Cause(s) | Recommended Action(s) |

| Low R² value (<0.995) | Pipetting errors; Improperly prepared standards; Contaminated glassware. | Prepare fresh standards; Recalibrate pipettes; Ensure all glassware is scrupulously clean. |

| Non-linear calibration curve | Concentration of standards is too high, exceeding the linear range of the assay. | Prepare a new set of standards with a narrower concentration range. |

| Drifting blank reading | Reagent instability; Temperature fluctuations in the spectrophotometer. | Prepare fresh combined reagent; Allow the spectrophotometer to warm up for at least 30 minutes. |

| Inconsistent replicate readings | Incomplete mixing; Insufficient color development time. | Ensure thorough mixing after reagent addition; Adhere strictly to the 60-minute incubation period. |

| Unexpectedly low results | Presence of interfering cations (e.g., Al³⁺, Fe³⁺) that complex with fluoride. | A distillation step may be necessary to isolate the fluoride from the sample matrix.[6] |

Conclusion

The alizarin complexone method, when executed with care and attention to detail, provides a reliable and sensitive means of quantifying fluoride ions. Its continued use in modern laboratories is a testament to its robustness and accessibility. By understanding the chemical principles and adhering to a validated protocol, researchers can generate high-quality, reproducible data for a wide array of applications.

References

-

Chebotarev, A., Demchuk, A., Bevziuk, K., & Snigur, D. (2020). Mixed Ligand Complex of Lanthanum(III) and Alizarine-Complexone with Fluoride in Micellar Medium for Spectrophotometric Determination of Total Fluorine in Oral Hygiene Products. Chemistry & Chemical Technology, 14(1), 1-7. [Link]

- Khan, W., et al. (2025). Quantitative Determination of Fluoride in Aqueous Samples Using the Spectroquant Photometric Fluoride Test. Scholars International Journal of Chemistry and Material Sciences. This is a projected publication date, the content is based on a pre-print or similar document.

- Leonard, M. A., & West, T. S. (1960). The Direct Spectrophotometric Determination of Fluoride Ion. Journal of the Chemical Society, 4477-4486.

- Prasuna, N. V., Kumar, R. K., & Damodharam, T. (2015). Selective spectrophotometric determination of fluoride in water samples using an Alizarin red S complex as a colored reagent. IJRDO-Journal of Applied Science.

- ISO 2873:1973. Aluminium oxide primarily used for the production of aluminium — Determination of fluorine content — Alizarin complexone and lanthanum chloride spectrophotometric method.

- American Chemical Society. (1962).

- Shorter, J. (1968). Estimation of fluoride using alizarin complexan. Queensland Journal of Agricultural and Animal Sciences, 25, 173-178.

- Li, Q., et al. (2014). Determination of Fluoride in Water by Reversed-Phase High-Performance Liquid Chromatography using F⁻-La³⁺-Alizarin Complexone Ternary Complex. Analytical Letters, 47(10), 1681-1692.

- Ertan, N. (2007). A water-soluble fluorescent fluoride ion probe based on Alizarin Red S-Al(III) complex. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 66(2), 457-461.

- Dey, D., et al. (2021). alizarin red S complex trap for efficient detection of fluoride ion in aqueous environs.

- Central Power Research Institute. (2018). IS 17048: 2018. Bureau of Indian Standards.

- Key, R. E., et al. (2022). Microwell Fluoride Screen for Chemical, Enzymatic, and Cellular Reactions Reveals Latent Microbial Defluorination Capacity for –CF3 Groups. Applied and Environmental Microbiology, 88(9), e02441-21.

- Quentin, K. E. (1963). In analytical chemistry much attention has been given to fluoride due to its importance and the difficulty in its. Advances in Fluorine Research and Dental Caries Prevention, 141-146.

- ResearchGate. (2025). Alizarin complexone–lanthanide(III)–fluoride system: Revised speciation and the origin of the analytical signal. Request PDF.

- Ciba, J. (1976). Spectrophotometric determination of fluoride with alizarin complexone. Chemia Analityczna, 21(1), 151-157.

- ISO/TS 17951-1:2016. Water quality — Determination of fluoride — Part 1: Electrochemical probe method for potable and lightly polluted water.

- Sanchis, S. (2002). Determination of fluoride in water. A modified zirconium-alizarin method. Industrial & Engineering Chemistry Analytical Edition.

- CP Lab Safety. Zirconyl-SPADNS Reagent, for Fluoride Analysis, 100mL.

- Fisher Scientific. Zirconyl-SPADNS Reagent, for Fluoride Analysis, Ricca Chemical 100 mL.

- Brossok, G. E., McTigue, D. J., & Kuthy, R. A. (1989). The use of a colorimeter in analyzing the fluoride content of public well water. Journal of Dentistry for Children, 56(4), 273-276.

- Hach. SPADNS Fluoride Reagent Solution, 3.78 L.

Sources

Troubleshooting & Optimization

Masking aluminum and iron interference in alizarin fluorine blue method

Subject: Masking Aluminum and Iron Interference

Welcome to the Advanced Applications Support Center.

Your Ticket: How do I eliminate Aluminum (

Case Owner: Senior Application Scientist, Spectroscopy Division.

Scope: This guide addresses the chemical competition that causes false-negative (low recovery) and false-positive errors in fluoride analysis. We provide a diagnostic workflow, mechanistic explanations, and two validated protocols: Direct Masking for trace interference and Solvent Extraction for high-matrix loads.

Module 1: Diagnostic Workflow

Before altering your protocol, determine the severity of the interference. Use this decision tree to select the correct mitigation strategy.

Figure 1: Diagnostic logic for selecting the appropriate masking strategy based on sample visual cues and spike recovery data.

Module 2: The Chemistry of Interference (FAQ)

Q1: Why does Aluminum cause low results (Negative Error)?

Aluminum (

-

Mechanism:

"steals" the fluoride from the reagent. -

Result: The blue ternary complex does not form, and the solution remains the color of the red Alizarin reagent, leading to a falsely low fluoride reading.

Q2: Why does Iron cause erratic results?

Iron (

-

Positive Error:

can chelate directly with the Alizarin Fluorine Blue dye, forming a red/brown complex that absorbs light, interfering with the 620 nm measurement. -

Negative Error: Like aluminum, iron can also form complexes with fluoride (

), though these are generally weaker than Al-F bonds.

Q3: Can I just use EDTA to mask them? No. This is a common mistake. EDTA is a non-selective chelator that binds the Lanthanum or Cerium in your AFB reagent. If you add EDTA, you destroy the reagent itself, preventing color formation entirely. You must use masking agents that bind Al/Fe stronger than Fluoride, but weaker than the Lanthanum/Cerium reagent binds the dye.

Module 3: Experimental Protocols

Protocol A: Direct Masking (For Low Interference)

Use this for potable water or samples with

Reagents:

-

Masking Buffer: Dissolve 100g Sodium Acetate + 10g Sodium Citrate (or Potassium Sodium Tartrate) in 500mL water. Adjust pH to 5.0 with Acetic Acid.

Procedure:

-

Pipette sample into a volumetric flask.[1]

-

Add 10% v/v of the Masking Buffer.

-

Wait 5 minutes. (Critical: Ligand exchange kinetics are slow).

-

Add the Alizarin Fluorine Blue / Lanthanum Nitrate reagent.

-

Dilute to mark and wait 30 minutes for color development.

-

Measure absorbance at 620 nm.

Protocol B: 8-Hydroxyquinoline Extraction (The Gold Standard)

Use this for complex matrices, soil extracts, or samples with

Mechanism: 8-hydroxyquinoline (Oxine) forms hydrophobic complexes with

Reagents:

-

Oxine Solution: 1% 8-hydroxyquinoline in Chloroform (Caution: Fume Hood required).

-

Buffer: 2M Sodium Acetate (pH 5.5).

Step-by-Step Workflow:

-

Preparation: Take 50 mL of sample in a separatory funnel.

-

pH Adjustment: Add 2 mL of Acetate Buffer. Check that pH is between 5.0 and 6.0.

-

Chelation: Add 5 mL of Oxine/Chloroform solution.

-

Extraction: Shake vigorously for 1 minute. Allow phases to separate.

-

Separation: Drain and discard the organic layer.

-

Wash (Optional but Recommended): Add 5 mL pure Chloroform, shake, and drain again to remove residual Oxine (excess Oxine can yellow the final solution).

-

Analysis: Transfer an aliquot of the Aqueous Layer to a flask. Proceed with standard AFB reagent addition.

Module 4: Visualization of Competitive Equilibria

The following diagram illustrates the chemical battle occurring in your flask. To succeed, the Masking Agent (Ligand) must win the competition for

Figure 2: Competitive equilibria. The masking agent intercepts the metal interference, freeing Fluoride to react with the AFB reagent.

Module 5: Troubleshooting Specific Scenarios

| Issue | Probable Cause | Corrective Action |

| High Blank Value | Reagent contamination or excess Oxine left in aqueous phase. | Ensure the Chloroform wash step (Protocol B, Step 6) is thorough. Oxine absorbs slightly in the UV/Blue region. |

| Low Recovery (even after masking) | Kinetic delay. | Aluminum-Fluoride complexes are slow to break. Heat the sample to 50°C for 10 mins after adding the masking agent, then cool before adding AFB. |

| Phase Separation Issues | Emulsion formation during extraction. | Add a few drops of ethanol or centrifuge the mixture to break the emulsion. Ensure pH is not > 7.0 (precipitates form). |

| Non-Linear Calibration | pH drift. | The AFB reaction is extremely pH-sensitive (optimum pH 4.5–5.2). Ensure your buffer capacity is sufficient to neutralize the acidity of the digestion/masking steps. |

References

-

Belcher, R., & West, T. S. (1961). A study of the cerium(III)-alizarin complexan-fluoride reaction. Talanta, 8(12), 853-861.

-

Yamamura, S. S., Wade, M. A., & Sikes, J. H. (1962). Direct spectrophotometric fluoride determination.[1] Analytical Chemistry, 34(10), 1308-1312.

-

American Public Health Association (APHA). Standard Method 4500-F- E. Automated Complexone Method. Standard Methods for the Examination of Water and Wastewater.

- Kaur, T., & Gupta, S. (2009). Spectrophotometric determination of fluoride in groundwater using Alizarin Red S. Journal of Analytical Chemistry.

Sources

- 1. era.dpi.qld.gov.au [era.dpi.qld.gov.au]

- 2. Metal complexes of alizarin and their biological and industrial applications: A literature review -Analytical Science and Technology | Korea Science [koreascience.kr]

- 3. semanticscholar.org [semanticscholar.org]

- 4. Sulphonated alizarin fluorine blue: an improved reagent for the positive absorptiometric determination of the fluoride ion - Analyst (RSC Publishing) [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

Solving reagent precipitation issues with alizarin fluorine blue dihydrate

Topic: Solving Reagent Precipitation & Stability Issues in Fluoride Determination

Core Concept: The Chemistry of Instability

As researchers, we often treat Alizarin Fluorine Blue (AFB), also known as Alizarin Complexone, as a simple "mix-and-read" reagent. However, the chemistry involves a delicate ternary complex between Lanthanum(III), the Alizarin ligand, and Fluoride.

The fundamental challenge is that the Lanthanum-Alizarin (La-AC) binary complex—which forms the red background color—is thermodynamically close to its solubility limit in aqueous environments. When we add Acetone (to lower the dielectric constant and boost sensitivity) or adjust pH (to facilitate ion exchange), we push the system toward a "crash out" point.

This guide moves beyond basic recipes to the thermodynamics of mixing, ensuring your reagent remains in solution and your data remains reproducible.

The "Gold Standard" Preparation Protocol

Many precipitation issues stem from the order of addition . The following protocol is optimized to prevent "local shock"—regions of high concentration or pH extremes that trigger nucleation.

Reagent Preparation Workflow

Objective: Prepare 1 Liter of Combined Working Reagent (Standard Method 4500-F E equivalent).

| Component | Concentration/Type | Role |

| A. Alizarin Solution | ~0.96 g/L in dilute NaOH/HCl | The chromophore. |

| B. Buffer | Sodium Acetate / Acetic Acid (pH 4.0) | Maintains pH to prevent La(OH)₃ precipitation. |

| C. Lanthanum Solution | Lanthanum Nitrate (0.001 M) | The metal center for the complex. |

| D. Stabilizer | Acetone (Analytical Grade) | Increases sensitivity and complex stability.[1] |

Step-by-Step Mixing Procedure

-